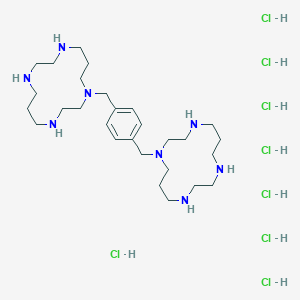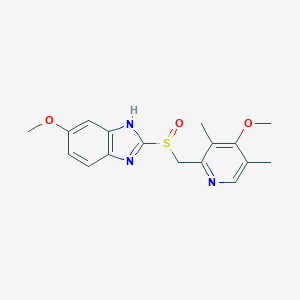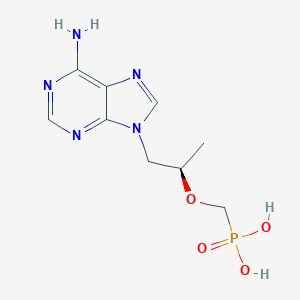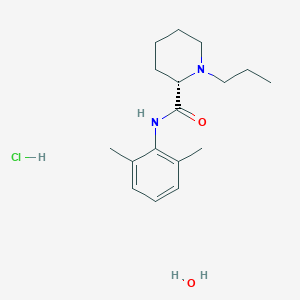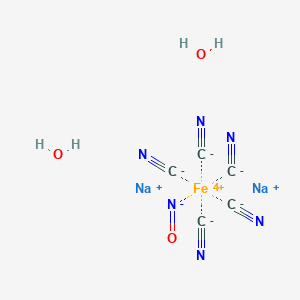
乙琥酰红霉素
描述
Erythromycin ethylsuccinate is a derivative of erythromycin. It is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics . It is basic and readily forms salts . It is used for the treatment of a wide variety of bacterial infections .
Molecular Structure Analysis
The molecular formula of Erythromycin ethylsuccinate is C43H75NO16 . It is an ester of erythromycin base and succinic acid . It is functionally related to erythromycin A .
Chemical Reactions Analysis
Erythromycin ethylsuccinate is known chemically as erythromycin 2’- (ethyl succinate). The main component, erythromycin A ethylsuccinate, was separated from all other components which were present in commercial samples .
Physical And Chemical Properties Analysis
Erythromycin ethylsuccinate is an ester of erythromycin suitable for oral administration. Erythromycin ethylsuccinate is known chemically as erythromycin 2’- (ethyl succinate). The base, the stearate salt are practically insoluble in water, freely soluble in acetone, in anhydrous ethanol and in methanol .
科学研究应用
Gelation Mechanism During Crystallization
The gelation mechanism of EES during crystallization has been investigated . The generated semisolid gel-like phase exhibited a 3D fibrillar network morphology and the typical rheological properties of gels. The fibers inside the gel-like phase were confirmed to be new types of EES solvates using powder X-ray diffraction .
Stability Improvement
Erythromycin, a macrolide antibiotic, has limited efficacy and bioavailability due to its instability and conversion under acidic conditions . To improve the stability of erythromycin, several analogs have been developed—such as azithromycin and clarithromycin—which decrease the rate of intramolecular dehydration .
Local Drug Delivery
A conjugate of erythromycin has been developed with improved pH stability, bioavailability, and preferential release from a drug delivery system directly at the low pH of an infection site . This local delivery strategy has the potential of reducing off-target and systemic side-effects .
Treatment of Staphylococcus Aureus Infections
Erythromycin is frequently used in the treatment of Staphylococcus aureus infections and is a common alternative for patients with penicillin allergies .
作用机制
Target of Action
Erythromycin ethylsuccinate is a macrolide antibiotic that primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis , which is essential for bacterial growth and survival .
Mode of Action
The interaction of erythromycin ethylsuccinate with the 50S ribosomal subunit inhibits RNA-dependent protein synthesis . This occurs at the chain elongation step, blocking peptide bond formation and translocation . As a result, the growth and spread of bacteria are effectively prevented .
Biochemical Pathways
Erythromycin ethylsuccinate affects the protein synthesis pathway in bacteria . By inhibiting this pathway, it disrupts the production of essential proteins, leading to impaired bacterial growth and proliferation .
Pharmacokinetics
Erythromycin ethylsuccinate is administered orally and is readily and reliably absorbed under both fasting and nonfasting conditions . It diffuses readily into most body fluids . The peak serum concentrations occur between 0.5 to 2.5 hours after dosing . It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . The elimination half-life is approximately 1.5 hours .
Result of Action
The primary result of erythromycin ethylsuccinate’s action is the inhibition of bacterial growth . By preventing protein synthesis, it effectively stops the growth and spread of susceptible bacteria, leading to the resolution of bacterial infections .
Action Environment
The action of erythromycin ethylsuccinate can be influenced by various environmental factors. For instance, the absorption characteristics of erythromycin ethylsuccinate differ in adults compared to other forms of erythromycin, necessitating higher oral doses to achieve therapeutic effects . Additionally, the presence of food can delay the peak serum concentrations of the drug .
安全和危害
Erythromycin ethylsuccinate may cause side effects such as nausea, vomiting, diarrhea, stomach pain/cramping, and loss of appetite . Serious side effects include signs of liver disease, unusual tiredness, muscle weakness, trouble speaking, blurred vision, drooping eyelids, hearing loss . It is contraindicated in patients with known hypersensitivity to this antibiotic .
未来方向
属性
IUPAC Name |
4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYZCCDSJNWWJL-YXOIYICCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H75NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022993 | |
| Record name | Erythromycin ethylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL | |
| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Erythromycin ethylsuccinate | |
Color/Form |
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER | |
CAS RN |
1264-62-6 | |
| Record name | Erythromycin ethyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin ethylsuccinate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythromycin ethylsuccinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Erythromycin ethylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin ethyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROMYCIN ETHYLSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1014KSJ86F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Erythromycin ethylsuccinate is a prodrug that is hydrolyzed in the body to release the active moiety, erythromycin. [] Erythromycin acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. [, , , ]
A: The absorption of erythromycin ethylsuccinate can be influenced by factors such as food intake, age, and the specific formulation used. [, ] For instance, administration with meals can increase the absorption of erythromycin ethylsuccinate. [] In infants under one month old, absorption is lower compared to older children. []
A: Erythromycin ethylsuccinate exhibits lower bioavailability compared to enteric-coated erythromycin base pellets. [] Additionally, a study found that a twice-daily administration of erythromycin estolate resulted in higher plasma concentrations compared to erythromycin ethylsuccinate when administered at a higher dose and more frequent intervals. []
A: Various methods are used for the analysis of erythromycin ethylsuccinate, including high-performance liquid chromatography (HPLC), HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), capillary electrophoresis (CE), spectrophotometry, and microbiological assays. [, , , , , , , , ]
A: Erythromycin ethylsuccinate can be hydrolyzed in biological samples, making it essential to use appropriate extraction and analytical techniques to accurately quantify the parent drug and its active metabolite, erythromycin. []
A: Erythromycin ethylsuccinate can undergo degradation under certain conditions, influencing its stability and efficacy. [] It is crucial to consider factors such as temperature, pH, and the presence of excipients during formulation to ensure optimal stability. [, ]
A: Research suggests that optimizing the crystallization process, selecting appropriate excipients, and exploring different drug delivery systems can potentially improve the stability, solubility, and bioavailability of erythromycin ethylsuccinate. [, ]
A: Erythromycin ethylsuccinate can interact with other medications, potentially altering their metabolism and clearance. [, , , ] For instance, co-administration with theophylline may increase theophylline levels, requiring dosage adjustments. []
A: Depending on the specific infection and patient factors, alternative antibiotics such as cefuroxime, azithromycin, ciprofloxacin, clavulanate-potentiated amoxicillin, and roxithromycin may be considered. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



